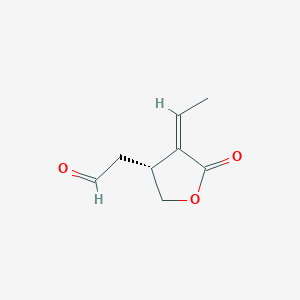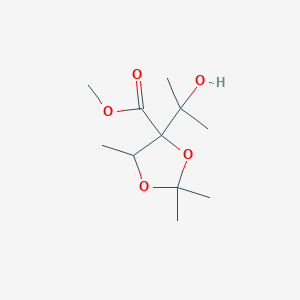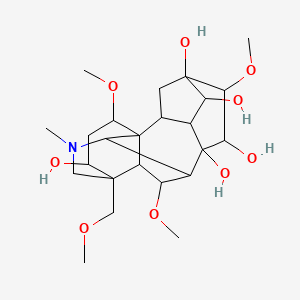
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one, also known as 4R-EET, is a dioxolane derivative that has been studied for its potential applications in scientific research. It is a member of the family of dioxolanes, which are cyclic ethers with two oxygen atoms in the ring. 4R-EET has been found to have a wide range of biochemical and physiological effects and to be a useful tool for laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one involves the condensation of ethyl acetoacetate with 2-bromo-3-hydroxytetrahydrofuran followed by cyclization and dehydration.
Starting Materials
Ethyl acetoacetate, 2-bromo-3-hydroxytetrahydrofuran
Reaction
Step 1: Ethyl acetoacetate is reacted with sodium ethoxide in ethanol to form the sodium enolate., Step 2: 2-bromo-3-hydroxytetrahydrofuran is added to the reaction mixture and stirred at room temperature for several hours to allow for condensation., Step 3: The resulting intermediate is then cyclized by heating with acetic anhydride to form the tetrahydrofuran ring., Step 4: The final step involves dehydration of the intermediate by heating with sulfuric acid to form (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one.
Applications De Recherche Scientifique
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one has been found to have a wide range of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the study of protein-protein interactions. It has also been used in the development of novel drugs, in the study of cellular signaling pathways, and in the study of metabolic processes.
Mécanisme D'action
The mechanism of action of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one is still under investigation. However, it has been found to interact with a number of proteins, including enzymes and other proteins involved in metabolic processes. It has also been found to interact with the lipoxygenase enzyme, which is involved in the synthesis of leukotrienes.
Effets Biochimiques Et Physiologiques
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes. It has also been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one has been found to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one in laboratory experiments has both advantages and limitations. One advantage is that it is a relatively inexpensive compound that can be easily synthesized. In addition, it is a relatively stable compound that can be stored for long periods of time without significant degradation. On the other hand, it is a relatively small molecule that can be difficult to work with in some laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one in scientific research. These include further research into its mechanism of action and its potential therapeutic applications. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Additionally, further research into its use in the development of novel drugs could lead to the development of new treatments for a variety of diseases. Finally, further research into its use in the study of cellular signaling pathways could lead to a better understanding of the mechanisms of disease.
Propriétés
IUPAC Name |
2-[(3R,4Z)-4-ethylidene-5-oxooxolan-3-yl]acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-7-6(3-4-9)5-11-8(7)10/h2,4,6H,3,5H2,1H3/b7-2-/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHYJKATIMBATC-VLJCEMICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(COC1=O)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/[C@H](COC1=O)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







